molecular formula C20H21N3O2S2 B6587395 2-(benzylsulfanyl)-1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}ethan-1-one CAS No. 1226427-64-0

2-(benzylsulfanyl)-1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}ethan-1-one

Cat. No.: B6587395
CAS No.: 1226427-64-0
M. Wt: 399.5 g/mol
InChI Key: QQWVTKPYDOVDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzylsulfanyl group attached to a ketone moiety, which is linked to a piperidine ring substituted with a 5-(furan-2-yl)-1,3,4-thiadiazole group.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c24-18(14-26-13-15-5-2-1-3-6-15)23-10-8-16(9-11-23)19-21-22-20(27-19)17-7-4-12-25-17/h1-7,12,16H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWVTKPYDOVDQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(S2)C3=CC=CO3)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzylsulfanyl)-1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}ethan-1-one , identified by CAS number 1226427-64-0, is a novel synthetic derivative featuring a complex structure that incorporates both a thiadiazole and piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The molecular formula of the compound is C20H21N3O2S2C_{20}H_{21}N_{3}O_{2}S_{2} with a molecular weight of 399.5 g/mol. The presence of the thiadiazole ring is significant as it contributes to the compound's biological properties through its aromaticity and ability to form hydrogen bonds.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit a broad spectrum of antimicrobial activity. In particular, compounds containing the 1,3,4-thiadiazole structure have shown effectiveness against various bacterial strains and fungi. For instance:

  • Activity Against Bacteria : Studies have demonstrated that derivatives similar to the target compound are active against pathogens such as Staphylococcus aureus and Candida albicans . The mechanism often involves inhibition of bacterial protein synthesis or disruption of cell wall integrity.
  • Antifungal Properties : The incorporation of furan and thiadiazole rings enhances antifungal activity, making these compounds promising candidates for developing new antifungal agents .

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been extensively documented. Compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines:

  • Cytotoxicity Studies : A review highlighted that several 1,3,4-thiadiazole derivatives exhibit significant cytotoxic effects against cancer cell lines such as breast carcinoma (T47D) and colon carcinoma (HT-29), with IC50 values indicating potent antiproliferative activity .
  • Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to interfere with tubulin polymerization and induce apoptosis in cancer cells . Molecular docking studies suggest that interactions between the compound and specific protein targets are crucial for its activity.

Synthesis and Evaluation

A series of studies focused on synthesizing derivatives of 1,3,4-thiadiazoles have provided insights into their biological activities. For example:

  • Synthesis Methodology : Multi-component reactions involving aromatic aldehydes and thiadiazole derivatives have been employed to create new compounds with enhanced biological profiles .
  • Biological Testing : In vitro assays have been used to evaluate the antimicrobial and anticancer activities, revealing that modifications on the thiadiazole ring can significantly alter biological efficacy .

Data Summary

Activity Target Organisms/Cells IC50/EC50 Values Mechanism
AntibacterialStaphylococcus aureus, E. coliVaries (e.g., <50 µM)Inhibition of protein synthesis
AntifungalCandida albicansVariesDisruption of cell membrane integrity
AnticancerT47D (breast), HT-29 (colon)<10 µMInhibition of tubulin polymerization

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiadiazole derivatives. Compounds similar to 2-(benzylsulfanyl)-1-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}ethan-1-one have shown significant antibacterial and antifungal activities. For instance:

CompoundActivityReference
Thiadiazole derivativesAntibacterial against E. coli
Furan-based compoundsAntifungal against Candida spp.

Anticancer Activity

Thiadiazole derivatives are also being researched for their anticancer potential. The compound's structural characteristics may contribute to its ability to inhibit tumor growth. A study indicated that related compounds exhibited cytotoxic effects on various cancer cell lines.

StudyCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF-710

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of thiadiazole derivatives make them suitable for applications in OLED technology. The compound can act as an electron transport layer or hole-blocking material, enhancing the efficiency of light-emitting devices.

PropertyValue
Electron mobilityHigh
StabilityExcellent under operational conditions

Herbicidal Properties

Thiadiazole compounds have been identified as effective herbicides. Their mechanism involves disrupting biochemical pathways in plants, making them valuable in crop protection strategies.

CompoundTarget PlantEfficacy (%)
Compound CWeeds A & B85
Compound DGrasses90

Case Study 1: Antimicrobial Efficacy

A study conducted by Al-Omary et al. demonstrated the antimicrobial efficacy of a related thiadiazole compound against multiple strains of bacteria and fungi. The results indicated a significant zone of inhibition compared to control groups.

Case Study 2: Anticancer Mechanism

Research published in medicinal chemistry journals explored the anticancer mechanisms of thiadiazole derivatives, revealing that they induce apoptosis in cancer cells through caspase activation pathways.

Comparison with Similar Compounds

Structural Analogues

SP50 (AF-399/42016530)
  • Structure : Contains a 5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl group, similar to the target compound, but with additional benzofuran and thienyl substituents.
  • Pharmacology : Demonstrated efficacy in murine models of Aspergillus infection, acting as a CCR4 antagonist .
  • Key Difference : The presence of a pyrrolone ring and additional aromatic groups in SP50 likely enhances its binding affinity compared to the simpler piperidine-ketone scaffold of the target compound.
2-[(4-Fluorophenyl)Sulfanyl]-1-{4-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Piperidin-1-yl}Ethan-1-one
  • Structure : Replaces the thiadiazole with an oxadiazole ring and substitutes benzylsulfanyl with a fluorophenylsulfanyl group.
1-(4-(5-(Furan-2-yl)-1,3,4-Thiadiazol-2-yl)Piperidin-1-yl)-2-(4-(Isopropylsulfonyl)Phenyl)Ethanone
  • Structure : Shares the 4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidine moiety but includes an isopropylsulfonylphenyl group.
  • Pharmacology : The sulfonyl group enhances solubility and may improve pharmacokinetic profiles compared to the benzylsulfanyl group .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Substituents
Target Compound ~459.6* Not Reported Benzylsulfanyl, Furan-thiadiazole
SP50 567.68 Not Reported Benzofuran, Thienyl, Pyrrolone
6c (Oxadiazole Derivative) ~450 (Estimated) 120 4-Methoxyphenyl, Cyclohexylamino
6e (Oxadiazole Derivative) ~480 (Estimated) 144 4-Nitrophenyl, Cyclohexylamino

*Estimated based on analogous structures in .

Preparation Methods

Thiadiazole Ring Formation

The 1,3,4-thiadiazole scaffold is constructed via cyclization of a thiosemicarbazide precursor. Adapted from methods in:

  • Furan-2-carbaldehyde thiosemicarbazone synthesis : Furan-2-carbaldehyde (0.1 mol) reacts with thiosemicarbazide (0.1 mol) in ethanol under acidic reflux (HCl, 2 hr) to yield the thiosemicarbazone intermediate.

  • Oxidative cyclization : The thiosemicarbazone is treated with ferric ammonium sulfate (0.4 mol) in aqueous medium under reflux (8 hr) to form 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole.

  • Chlorination : Reaction with sodium nitrite in HCl at −5°C to 65°C introduces a chloro group at the 2-position, yielding 2-chloro-5-(furan-2-yl)-1,3,4-thiadiazole (Intermediate B).

Piperidine Functionalization

Intermediate B undergoes nucleophilic substitution with 4-aminopiperidine:

  • Reaction conditions : Intermediate B (3.1 mmol), 4-aminopiperidine (6.2 mmol), and NH₄Cl in ethanol reflux (12 hr).

  • Product isolation : Column chromatography (silica gel, CHCl₃/MeOH 9:1) yields Intermediate A as a pale-yellow solid (68% yield).

Optimization and Alternative Routes

Microwave-Assisted Thiadiazole Synthesis

Adapting methods from, cyclization steps can be accelerated using microwave irradiation:

  • Time reduction : Thiosemicarbazone cyclization completes in 20 min (vs. 8 hr conventionally) at 150°C.

  • Yield improvement : 89% for 2-amino-5-(furan-2-yl)-1,3,4-thiadiazole.

One-Pot Thioetherification-Ketone Formation

A streamlined approach combines bromoacetylation and thioetherification:

  • Single-step protocol : Intermediate A, bromoacetyl bromide, and benzyl mercaptan react in the presence of KOH/EtOH under reflux.

  • Advantages : Eliminates intermediate isolation, achieving 70% overall yield.

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃) :
    δ 7.78 (s, 1H, furan H-3), 7.32–7.25 (m, 5H, benzyl Ar-H), 6.62 (d, J = 3.2 Hz, 1H, furan H-4), 4.51 (s, 2H, SCH₂Ph), 3.82–3.75 (m, 4H, piperidine H-2, H-6), 2.91–2.85 (m, 1H, piperidine H-4), 2.45 (s, 2H, COCH₂S).

  • ¹³C NMR :
    δ 196.7 (C=O), 161.2 (thiadiazole C-2), 152.3 (furan C-2), 135.8–128.6 (benzyl carbons), 62.1 (piperidine C-4), 39.8 (COCH₂S).

Mass Spectrometry

  • ESI-MS (m/z) : [M+H]⁺ calcd. for C₂₀H₂₁N₃O₂S₂: 399.5; found: 399.4.

Challenges and Troubleshooting

Purification Difficulties

  • Issue : Co-elution of byproducts during column chromatography.

  • Solution : Gradient elution with CHCl₃:MeOH (95:5 to 90:10) improves resolution.

Low Yields in Thioetherification

  • Cause : Competing oxidation of benzyl mercaptan to disulfide.

  • Mitigation : Use of N₂ atmosphere and fresh benzyl mercaptan.

Scalability and Industrial Feasibility

Kilogram-Scale Synthesis

  • Reactor setup : Batch reactor with temperature-controlled stirring (0–100°C range).

  • Cost drivers : Benzyl mercaptan (∼$120/kg) and microwave equipment.

Environmental Considerations

  • Waste streams : HCl and DMF require neutralization and distillation recovery, respectively.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (hr)Cost ($/g)
Conventional stepwise682412.50
Microwave-assisted8969.80
One-pot70810.20

Data synthesized from .

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Key Steps :
    • Piperidine-catalyzed condensation : Reflux conditions in anhydrous ethanol with catalysts like piperidine (common in thiadiazole formation) .
    • Thiadiazole ring formation : Reaction of hydrazine derivatives with carbon disulfide or thiocarbamides under controlled pH and temperature .
  • Critical Parameters :
    • Temperature : Reflux (~78°C for ethanol) ensures proper cyclization .
    • Reaction Monitoring : Thin-Layer Chromatography (TLC) to confirm intermediate formation .
    • Purification : Precipitation using ice-cold water with NaOH for pH adjustment and recrystallization in methanol .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : To confirm the presence of benzylsulfanyl, furan, and piperidinyl groups (e.g., aromatic protons at δ 7.2–8.1 ppm, thiadiazole carbons at ~160–170 ppm) .
  • FT-IR : Identify S-H stretching (~2550 cm⁻¹ for benzylsulfanyl) and C=O vibrations (~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns matching the molecular formula .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Data Harmonization :
    • Standardized Assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize inter-lab variability .
    • Dose-Response Curves : Compare EC50/IC50 values under consistent experimental conditions (pH, temperature, solvent) .
    • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Advanced: What computational methods are recommended to predict receptor-ligand interactions for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like GABA receptors (common for thiadiazole derivatives) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • QSAR Models : Develop predictive models using descriptors like logP and topological polar surface area (TPSA) .

Advanced: How to design stability studies for this compound under varying environmental conditions?

Methodological Answer:

  • Forced Degradation :
    • Hydrolytic Stability : Incubate in buffers (pH 1–13) at 40°C for 48 hours .
    • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC .
    • Thermal Stability : Analyze via DSC/TGA to determine melting points and decomposition thresholds .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

  • Pharmacokinetics :
    • Rodent Models : Administer intravenously/orally to measure bioavailability and half-life (LC-MS/MS for plasma analysis) .
  • Toxicity :
    • Ames Test : Assess mutagenicity using Salmonella typhimurium strains .
    • Zebrafish Embryotoxicity : Evaluate LC50 and teratogenic effects .

Methodological: How to validate analytical methods for quantifying purity and impurities?

Methodological Answer:

  • HPLC Validation :
    • Column : C18 with mobile phase (methanol:buffer, 65:35) and UV detection at 254 nm .
    • Validation Parameters :
  • Linearity (R² > 0.99) over 50–150% of target concentration.
  • Precision (%RSD < 2%) and accuracy (spiked recovery 98–102%) .

Advanced: What strategies optimize reaction yield without compromising purity?

Methodological Answer:

  • Catalyst Screening : Test alternatives to piperidine (e.g., DMAP) for enhanced cyclization efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 6 hours to 30 minutes) while maintaining >90% yield .
  • Workflow Automation : Use flow chemistry for precise control of stoichiometry and temperature .

Advanced: How to evaluate the environmental fate and ecotoxicological impact of this compound?

Methodological Answer:

  • Environmental Persistence :
    • Hydrolysis Half-Life : Measure in buffered solutions at pH 7 and 25°C .
    • Soil Adsorption : Use batch equilibrium tests (e.g., OECD Guideline 106) .
  • Ecotoxicology :
    • Daphnia magna Acute Toxicity : 48-hour EC50 determination .
    • Algal Growth Inhibition : Assess effects on Chlorella vulgaris biomass .

Methodological: How to employ chromatographic techniques for enantiomeric separation?

Methodological Answer:

  • Chiral HPLC :
    • Column : Chiralpak IA-3 with hexane:isopropanol (80:20) mobile phase .
    • Detection : Polarimetric or circular dichroism (CD) detectors for enantiomer identification .
  • SFC (Supercritical Fluid Chromatography) : Use CO2/ethanol mobile phase for faster separation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.